
1-Butyl-3-methylimidazolium methyl sulfate
Overview
Description
1-Butyl-3-methylimidazolium methyl sulfate is an ionic liquid with the chemical formula C₉H₁₈N₂O₄S. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Preparation Methods
1-Butyl-3-methylimidazolium methyl sulfate is typically synthesized through the reaction of 1-butyl-3-methylimidazolium chloride with methyl sulfate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
1-Butyl-3-methylimidazolium chloride+Methyl sulfate→1-Butyl-3-methylimidazolium methyl sulfate+Sodium chloride
Industrial production methods involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Thermal Decomposition Mechanisms
[BMIM][MeSO₄] undergoes thermal degradation via multiple pathways, primarily influenced by temperature and anion basicity:
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Deprotonation and Carbene Formation : At elevated temperatures, the imidazolium cation loses a proton, forming a reactive N-heterocyclic carbene (NHC). This process is less pronounced in [BMIM][MeSO₄] compared to acetate-based ionic liquids due to the lower basicity of the methyl sulfate anion .
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Demethylation of the Anion : The methyl sulfate anion (MeSO₄⁻) undergoes hydrolysis in the presence of residual water, releasing methanol. This reaction is significant at temperatures above 150°C .
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Cation Fragmentation : Degradation of the butyl side chain produces 1-methylimidazole and 1-butylimidazole as volatile byproducts .
Key Thermal Degradation Products:
Catalytic Behavior in Transesterification
While [BMIM][MeSO₄] is less acidic than its hydrogen sulfate counterpart ([BMIM][HSO₄]), it acts as a co-solvent in biomass processing:
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Cell Wall Disruption : Enhances lipid extraction from wet microalgae by dissolving cell walls at 175–200°C .
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Thermal Stability in Reactions : Maintains structural integrity below 300°C, making it suitable for high-temperature catalytic applications .
Interaction with Water and Solvents
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Hydrolysis : Prolonged exposure to water at >100°C accelerates demethylation, yielding methanol and sulfate derivatives .
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Co-Solvent Effects : In mixtures with DMSO or methanol, [BMIM][MeSO₄] stabilizes reactive intermediates during lignocellulosic biomass dissolution .
Degradation Kinetics and Stability
Thermogravimetric analysis (TGA) reveals:
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Onset Decomposition Temperature : 382°C (after 24-h pre-heating at 150°C), reduced from 390°C due to accumulated degradation products .
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Residue Formation : Leaves 14% carbon residue at 900°C, higher than chloride-based ILs .
Comparative Thermal Stability of BMIM-Based ILs:
Anion | Decomposition Temp. (°C) | Carbon Residue (%) |
---|---|---|
MeSO₄⁻ | 382 | 14 |
Cl⁻ | 290 | <5 |
OAc⁻ | 298 | 10 |
Reaction with Biomass Components
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Lignin Interaction : Facilitates lignin depolymerization via sulfonation of phenolic groups, though less effectively than acetate ILs .
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Cellulose Solubility : Limited compared to [BMIM][OAc], due to weaker hydrogen-bond basicity.
Environmental and Process Implications
Scientific Research Applications
1-Butyl-3-methylimidazolium methyl sulfate has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and catalysis.
Biology: The compound is employed in the extraction and purification of biomolecules due to its excellent solubility properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a medium for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Butyl-3-methylimidazolium methyl sulfate involves its ability to dissolve and interact with various substances. The ionic nature of the compound allows it to disrupt intermolecular forces in solutes, enhancing their solubility. This property is particularly useful in the dissolution of lignocellulosic biomass and other complex materials. The molecular targets and pathways involved include hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium methyl sulfate is compared with other similar ionic liquids, such as:
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
The uniqueness of this compound lies in its specific anion, which imparts distinct solubility and stability properties. Compared to its analogs, it offers a balance of thermal stability and solubility, making it suitable for a broader range of applications .
Biological Activity
1-Butyl-3-methylimidazolium methyl sulfate ([BMIM][MeSO₄]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article provides a detailed overview of the biological activity of [BMIM][MeSO₄], highlighting its effects on cellular systems, toxicity profiles, and interactions with biological molecules.
This compound is characterized by its imidazolium cation and methyl sulfate anion. Its structure can be represented as follows:
This compound exhibits low volatility and high thermal stability, making it suitable for various applications, including as a solvent in chemical reactions and as a medium for biological studies.
In Vitro Studies
Research has indicated that [BMIM][MeSO₄] exhibits cytotoxic effects on various cell lines. For instance, studies have shown that exposure to this ionic liquid can induce oxidative stress and apoptosis in human hepatocarcinoma cells (HepG2) at concentrations above 360 μM. The mechanism of toxicity appears to involve mitochondrial disruption, leading to increased reactive oxygen species (ROS) production and activation of apoptotic pathways .
Table 1: Cytotoxic Effects of [BMIM][MeSO₄] on Cell Lines
Cell Line | EC₅₀ (μM) | Mechanism of Action |
---|---|---|
HepG2 | 439.46 | Induction of ROS, mitochondrial damage |
QGY-7701 | 360 | Apoptosis via caspase activation |
B-13 (progenitor) | ~50 | Oxygen consumption inhibition |
In Vivo Studies
In vivo studies have demonstrated that [BMIM][MeSO₄] can cause renal toxicity when administered at doses as low as 10 mg/kg body weight. The observed effects included increased serum creatinine levels and histopathological changes in kidney tissues, indicating a significant impact on renal function .
Effect on Proteins and Enzymes
The presence of [BMIM][MeSO₄] has been shown to influence the activity of metalloproteins and enzymes. For example, studies indicated that the ionic liquid could alter the dissociation patterns of heme in myoglobin, suggesting that it may affect protein stability and functionality at varying concentrations . Additionally, an enzyme derived from an ionic liquid-tolerant bacterium exhibited stability and activity in the presence of high concentrations of [BMIM][MeSO₄], indicating potential biotechnological applications .
Table 2: Effects of [BMIM][MeSO₄] on Enzymatic Activity
Enzyme | Activity Change | Concentration (v/v) |
---|---|---|
Alcohol dehydrogenase | Enhanced | Low IL concentrations |
Extracellular protease | Stable | Up to 80% |
Environmental Impact
A study examining the ecological effects of [BMIM][MeSO₄] on aquatic organisms revealed alterations in enzyme activities related to oxidative stress in fish exposed to this ionic liquid. The findings highlighted significant biochemical changes in liver enzymes, indicating potential risks associated with environmental contamination by ionic liquids .
Biotechnological Applications
The use of [BMIM][MeSO₄] as a solvent in enzymatic reactions has shown promise due to its ability to maintain enzyme activity while facilitating reactions under mild conditions. For instance, it has been successfully employed in the synthesis of complex organic molecules with high yields, demonstrating its utility in green chemistry applications .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.CH4O4S/c1-3-4-5-10-7-6-9(2)8-10;1-5-6(2,3)4/h6-8H,3-5H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMNKNZDROKJHP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477461 | |
Record name | BMIMMeSO4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401788-98-5 | |
Record name | 1-Butyl-3-methylimidazolium methylsulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401788-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butyl-3-methylimidazolium methylsulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401788985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-3-methylimidazolium methylsulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BMIMMeSO4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10477461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Butyl-3-methylimidazolium methylsulfate?
A1: The molecular formula of 1-Butyl-3-methylimidazolium methylsulfate is C10H20N2O4S, and its molecular weight is 252.34 g/mol.
Q2: What spectroscopic techniques are used to characterize [BMIM][MeSO4]?
A2: [BMIM][MeSO4] can be characterized using various spectroscopic techniques, including:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups and their interactions. [, , ]
- Raman Spectroscopy: Offers insights into molecular vibrations and interactions, particularly useful in studying hydrogen bonding and structural changes. [, ]
- Sum Frequency Generation Vibrational Spectroscopy (SFG-VS): A surface-sensitive technique used to determine the orientation of ions at the interface of ionic liquids. [, , , ]
- X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements present in a material. []
Q3: Is 1-Butyl-3-methylimidazolium methylsulfate thermally stable?
A3: [BMIM][MeSO4] exhibits good thermal stability compared to many conventional solvents. Thermogravimetric analysis (TGA) revealed that it starts to decompose at temperatures above 200°C. [, ]
Q4: How does the alkyl chain length in 1-alkyl-3-methylimidazolium methylsulfate affect its properties?
A4: Increasing the alkyl chain length generally leads to:
- Decreased density. [, ]
- Increased viscosity. [, , , ]
- Decreased solubility in water. []
- Lower critical solution temperatures (UCST) in solvents except for n-alkanes. []
Q5: Can 1-Butyl-3-methylimidazolium methylsulfate be used as a catalyst?
A5: While not a catalyst itself, [BMIM][MeSO4] shows potential as a solvent and reaction medium for various catalytic reactions due to its unique properties:
- High ionic conductivity: Facilitates ionic reactions. [, ]
- Good solvating power: Dissolves a wide range of organic and inorganic compounds. []
Q6: How does [BMIM][MeSO4] impact enzymatic reactions?
A6: [BMIM][MeSO4] can significantly affect enzyme kinetics. Studies on horseradish peroxidase demonstrated changes in Km (Michaelis constant) and kcat (catalytic rate constant) values, indicating altered substrate binding affinity and catalytic efficiency in the presence of the ionic liquid. []
Q7: What are the main applications of 1-Butyl-3-methylimidazolium methylsulfate?
A7: [BMIM][MeSO4] finds applications in various fields due to its unique properties:
- Solvent for extraction: It exhibits high selectivity and efficiency in separating aromatic compounds (like benzene, toluene, ethylbenzene) from aliphatic hydrocarbons. This is valuable in petrochemical processing and environmental remediation. [, , , , ]
- Electrolyte in batteries: Its high ionic conductivity makes it a potential candidate as an electrolyte in lithium-ion batteries. []
- Biomass pretreatment: [BMIM][MeSO4] can dissolve and fractionate lignocellulosic biomass, facilitating the extraction of valuable components like cellulose for biofuel production. [, , , ]
- Material synthesis: It serves as a medium for synthesizing nanomaterials, influencing their size, shape, and properties. [, ]
- Stabilizing agent: [BMIM][MeSO4] can stabilize the structure of enzymes, potentially enhancing their stability and activity in various applications. []
Q8: How does the solubility of gases like carbon dioxide (CO2) in [BMIM][MeSO4] compare to other ionic liquids?
A8: Interestingly, CO2 shows higher solubility in [BMIM][MeSO4] than in some other imidazolium-based ionic liquids. The solubility of CO2 is influenced by factors like alkyl chain length, anion type, and temperature. [, , ]
Q9: What is the significance of the salting-out effect in aqueous solutions of [BMIM][MeSO4]?
A9: Adding certain inorganic salts like potassium phosphate (K3PO4) to aqueous [BMIM][MeSO4] solutions can induce phase separation, a phenomenon known as salting-out. This effect is influenced by factors like the nature of the salt, concentration, and temperature. Salting-out is valuable for extracting and separating target compounds from aqueous solutions containing ionic liquids. [, ]
Q10: What is the environmental impact of 1-Butyl-3-methylimidazolium methylsulfate?
A10: While considered a "greener" alternative to some conventional solvents, the environmental impact of [BMIM][MeSO4] requires careful evaluation. Research into its biodegradability, toxicity, and potential accumulation in the environment is crucial to ensure its safe and sustainable use. []
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